REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][OH:12].C([O-])([O-])=O.[K+].[K+].O>CC(C)=O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
3.88 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel (cyc/EtOAc 7:3)
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(OCCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |